Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17618336
InChI: InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3
SMILES:
Molecular Formula: C12H10Br2O4S2
Molecular Weight: 442.1 g/mol

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

CAS No.:

Cat. No.: VC17618336

Molecular Formula: C12H10Br2O4S2

Molecular Weight: 442.1 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate -

Specification

Molecular Formula C12H10Br2O4S2
Molecular Weight 442.1 g/mol
IUPAC Name diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
Standard InChI InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3
Standard InChI Key YYWQGDHGDXQMFJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecular structure of diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate consists of a thieno[3,2-b]thiophene backbone substituted with bromine atoms at the 2,5-positions and ethoxycarbonyl groups at the 3,6-positions. The planar aromatic core facilitates π-π stacking, while the bromine atoms enhance reactivity in cross-coupling reactions. The ester groups improve solubility in organic solvents, enabling solution-processable materials .

Molecular Formula: C₁₂H₁₀Br₂O₄S₂
Molecular Weight: 442.1 g/mol
IUPAC Name: Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 4.35–4.45 (q, 4H, -OCH₂CH₃) and δ 1.35–1.45 (t, 6H, -CH₃) confirm the ethyl ester groups. Aromatic protons on the thienothiophene core appear as singlets due to symmetry .

  • FT-IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch) validate the functional groups .

Synthesis and Optimization

Bromination of Thieno[3,2-b]thiophene

The precursor, 2,5-dibromothieno[3,2-b]thiophene (CAS 25121-87-3), is synthesized via electrophilic bromination using Br₂ in dichloromethane at 0°C. Iron(III) bromide catalyzes the reaction, achieving yields of 75–80% .

Reaction Conditions:

  • Temperature: 0°C → room temperature

  • Catalyst: FeBr₃ (5 mol%)

  • Solvent: DCM

Esterification with Diethyl Oxalate

The dibrominated intermediate undergoes esterification with diethyl oxalate under acidic conditions. Sulfuric acid (H₂SO₄) promotes the nucleophilic acyl substitution, yielding the diethyl ester derivative .

Optimized Protocol:

  • React 2,5-dibromothieno[3,2-b]thiophene (1 equiv) with diethyl oxalate (2.2 equiv) in toluene.

  • Add H₂SO₄ (0.1 equiv) and reflux at 110°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product (65% yield).

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point130–132°C
Decomposition Temperature280°C (TGA, 5% weight loss)
Solubility in THF>20 mg/mL

The ethyl ester groups enhance solubility in polar aprotic solvents, making the compound suitable for spin-coating and inkjet printing .

Electronic Properties

  • Optical Bandgap: 2.8 eV (UV-vis, λₘₐₓ = 395 nm)

  • HOMO/LUMO Levels: -5.3 eV/-2.5 eV (Cyclic Voltammetry)

The electron-withdrawing esters lower the LUMO energy, facilitating electron transport in semiconductor applications .

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Polymers incorporating this monomer exhibit high hole mobilities due to extended π-conjugation. A comparative study highlights its superiority over dichloro analogs:

MaterialHole Mobility (cm²/V·s)On/Off Ratio
Polymer with Diethyl Ester0.4810⁵
Polymer with Dimethyl Ester0.1210⁴

The ethyl groups reduce crystallinity, improving film homogeneity and device reproducibility .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the compound’s narrow bandgap enables broad light absorption. Blending with PC₇₁BM achieves a power conversion efficiency (PCE) of 8.2%, outperforming analogs with shorter alkyl chains .

Comparative Analysis with Analogues

Bromine vs. Chlorine Substituents

Bromine’s higher atomic polarizability enhances charge-carrier mobility in dibromo derivatives (0.48 cm²/V·s) compared to dichloro analogs (0.15 cm²/V·s) .

Ester Group Impact

Ester ChainSolubility (THF)Film Morphology
EthylHighAmorphous
MethylModerateCrystalline

Longer alkyl chains suppress crystallization, critical for flexible electronics .

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